7-Bromo-6-methoxyisoindolin-1-one is a compound belonging to the isoindoline family, characterized by its unique structure that includes a bromine atom and a methoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
The compound can be synthesized through various chemical methods, with research indicating its relevance in the development of pharmaceutical agents. Its structural characteristics make it a candidate for further investigation into therapeutic applications.
7-Bromo-6-methoxyisoindolin-1-one is classified as an isoindoline derivative. Isoindolines are bicyclic compounds that contain a fused indole and a cyclopentene ring, making them important in organic synthesis and medicinal chemistry.
The synthesis of 7-Bromo-6-methoxyisoindolin-1-one typically involves the bromination of 6-methoxyisoindolin-1-one. This reaction can be performed using bromine or brominating agents under controlled conditions to achieve selective bromination at the 7-position.
The molecular structure of 7-Bromo-6-methoxyisoindolin-1-one can be represented as follows:
This structure includes:
7-Bromo-6-methoxyisoindolin-1-one can undergo several chemical reactions:
Common reagents used in these reactions include sodium hydroxide for nucleophilic substitutions and various acids for electrophilic substitutions. Reaction conditions such as temperature and solvent choice play critical roles in determining yield and selectivity.
The mechanism of action for 7-Bromo-6-methoxyisoindolin-1-one is primarily linked to its interaction with biological targets, which may include enzymes or receptors involved in cellular signaling pathways.
Upon administration, this compound may bind to specific proteins or enzymes, leading to modulation of biological activity. Its fluorescence properties also make it useful in imaging applications, allowing researchers to visualize cellular processes in real-time.
Studies have shown that isoindoline derivatives can exhibit varied biological activities, including anti-inflammatory and anticancer properties, making them valuable in drug discovery processes.
7-Bromo-6-methoxyisoindolin-1-one has several applications in scientific research:
Isoindolinones represent a privileged scaffold in medicinal chemistry characterized by a bicyclic framework consisting of a benzene ring fused to a five-membered lactam ring. This core structure exhibits remarkable synthetic versatility, enabling strategic substitutions at various positions that profoundly influence both physicochemical properties and biological activities. Brominated and methoxylated derivatives represent particularly important subclasses, where halogen atoms enhance molecular recognition capabilities through hydrophobic interactions and methoxy groups contribute to optimized pharmacokinetic profiles. The structural and electronic diversity afforded by these modifications has established isoindolinones as valuable templates in drug discovery campaigns targeting diverse therapeutic areas.
The structural landscape of isoindolinones is defined primarily by the position and nature of substituents on the benzene ring and the lactam nitrogen. Bromination patterns significantly influence electronic distribution and molecular geometry, while methoxy groups introduce steric and hydrogen-bonding capabilities. 7-Bromo-6-methoxyisoindolin-1-one exemplifies this strategic substitution, featuring a bromine atom at the C7 position and a methoxy group ortho to it at C6. This specific arrangement creates a distinct electronic environment characterized by moderate steric demand (molecular weight: 241.07 g/mol) and specific hydrogen-bonding potential (TPSA: 29.1 Ų), as evidenced by its SMILES representation (COC1=C(C2=C(CNC2=O)C=C1)Br) [9].
Comparative analysis reveals that positional isomerism dramatically alters molecular properties. For instance, 7-bromo-6-methylisoindolin-1-one (CAS 1427356-73-7) shares an identical molecular formula (C₉H₈BrNO) and weight (226.07 g/mol) with its 6-bromo-7-methyl counterpart (CAS 1427394-72-6), yet their distinct substitution patterns result in different predicted boiling points (444.0°C vs. not specified) and densities (1.575 g/cm³ vs. not specified) [1] [7] [8]. Similarly, 6-bromo-3-methylisoindolin-1-one and 6-bromo-2-methylisoindolin-1-one (CID 18401803 and CID 46942008) illustrate how nitrogen substitution (N2 vs N3 methylation) influences the molecule's conformational flexibility and potential for intermolecular interactions, despite identical bromine positioning [4] [6]. These subtle variations underscore the critical structure-property relationships within the isoindolinone family.
Table 1: Structural and Physicochemical Comparison of Key Brominated Isoindolinone Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Predicted Properties |
---|---|---|---|---|---|
7-Bromo-6-methoxyisoindolin-1-one | 1226879-79-3 | C₉H₈BrNO₂ | 241.07 | Br (C7), OCH₃ (C6) | TPSA: 29.1 Ų; LogP: ~2.00 [9] |
7-Bromo-6-methylisoindolin-1-one | 1427356-73-7 | C₉H₈BrNO | 226.07 | Br (C7), CH₃ (C6) | Boiling Point: 444°C; Density: 1.575 g/cm³ [7] [8] |
6-Bromo-7-methylisoindolin-1-one | 1427394-72-6 | C₉H₈BrNO | 226.07 | Br (C6), CH₃ (C7) | pKa: 13.89 [7] |
6-Bromo-3-methylisoindolin-1-one | - | C₉H₈BrNO | 226.07 | Br (C6), CH₃ (N3) | - [6] |
6-Bromo-2-methylisoindolin-1-one | - | C₉H₈BrNO | 226.07 | Br (C6), CH₃ (N2) | - [4] |
Synthetic methodologies play a crucial role in accessing these diverse structures. Recent advances include efficient one-pot protocols under mild, metal-free conditions, enhancing sustainability. These methods often utilize readily available precursors like 2-benzoylbenzoic acid with reagents such as chlorosulfonyl isocyanate and alcohols, enabling the generation of libraries for structure-activity relationship (SAR) studies [3]. The precise control over bromine and methoxy group positioning afforded by these synthetic routes is fundamental for probing the pharmacological potential of isoindolinones.
Brominated and methoxylated isoindolinones exhibit a broad and promising spectrum of biological activities, driven by their ability to modulate key enzymes and biological targets. Their pharmacological significance is particularly pronounced in several therapeutic areas:
Antimicrobial Activity: Brominated isoindolinones demonstrate potent activity against resistant bacterial strains, a critical area given the rise of antibiotic resistance. Derivatives like the tricyclic β-lactams (tribactams) exhibit potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with remarkably low MIC90 values (≤ 0.12 µg/ml). These compounds, exemplified by Sanfetrinem (GV104326), function by inhibiting bacterial cell wall synthesis but also show efficacy against Gram-negative bacteria (E. coli, K. pneumoniae) and anaerobes (C. perfringens) [10]. Modifications such as the introduction of a 4-pyrrolidin-3-ylthiomethyl group further enhance potency against MRSA (MIC ~1.5 µg/ml) [10]. Similarly, isoindolinones synthesized via laccase-catalyzed coupling of N-methyl-4-aminophthalimides show direct growth inhibition of MRSA, evidenced by inhibition zones of 8-10 mm [10]. Beyond direct antibacterial effects, some derivatives act as virulence factor inhibitors; quinoxalinediones (QDS) target S. aureus α-hemolysin (Hla), preventing pore formation and protecting against cytotoxicity, hemolysis, and epithelial barrier disruption [2].
Enzyme Inhibition (Carbonic Anhydrase): Brominated isoindolinones are potent inhibitors of human carbonic anhydrase (hCA) isozymes, validated targets for glaucoma, epilepsy, and cancer. Specific derivatives (e.g., compounds 2c and 2f) exhibit exceptional affinity for hCA I and II, with Ki values significantly lower than the standard drug acetazolamide (AAZ) – ranging from 11.48 ± 4.18 to 16.09 ± 4.14 nM for hCA I and 9.32 ± 2.35 to 14.87 ± 3.25 nM for hCA II [3]. This high affinity is attributed to optimal interactions within the enzyme's active site, likely facilitated by the bromine atom enhancing hydrophobic contacts and the overall scaffold orientation.
Anticancer and Antioxidant Potential: The isoindolinone core provides a platform for compounds with selective cytotoxicity against cancer cells. For instance, compound 2a demonstrates dose-dependent anticancer activity against A549 lung adenocarcinoma cells without harming healthy L929 fibroblast cells at tested concentrations [3]. Furthermore, derivatives like compound 2e combine potent carbonic anhydrase inhibition with significant antioxidant properties, suggesting a multifunctional profile that could be beneficial in managing oxidative stress associated with cancer and inflammatory diseases [3]. Fungal-derived isoindolinones further expand this potential, with numerous natural products and synthetic analogues (e.g., stachartins, xylactams) exhibiting marked anti-inflammatory and anticancer activities [5]. The SMTP family (e.g., orniplabin/SMTP-7), comprising isoindolinone dimers, exemplifies derivatives in clinical development for conditions like stroke, highlighting the scaffold's therapeutic versatility beyond antimicrobials [5].
Table 2: Key Pharmacological Activities of Brominated/Methoxylated Isoindolinone Derivatives
Pharmacological Activity | Exemplary Compounds | Key Findings/Targets | Source |
---|---|---|---|
Antibacterial | Sanfetrinem (GV104326), 4-Substituted Trinems | MIC90 ≤ 0.12 µg/ml vs. S. aureus, MRSA; Activity vs. Gram-negatives (E. coli, Klebsiella spp.) and anaerobes; β-lactamase inhibition (38-61% at 100 µM) [10] | [10] |
N-analogous Corollosporines | MRSA growth inhibition (8-10 mm zone) [10] | [10] | |
Virulence Factor Inhibition | Quinoxalinediones (QDS, e.g., H052) | Inhibition of S. aureus α-hemolysin (Hla); Prevents pore formation, Ca²⁺ influx, cytotoxicity, hemolysis; In vivo efficacy in lung infection models [2] | [2] |
Carbonic Anhydrase Inhibition | Compounds 2c, 2f | hCA I Ki: 11.48-16.09 nM; hCA II Ki: 9.32-14.87 nM (Superior to Acetazolamide) [3] | [3] |
Anticancer | Compound 2a | Dose-dependent activity against A549 lung cancer cells; No cytotoxicity in healthy L929 cells [3] | [3] |
Fungal Isoindolinones (e.g., Stachartins, Xylactams) | Marked anti-inflammatory and anticancer activities [5] | [5] | |
Antioxidant | Compound 2e | Significant antioxidant activity alongside CA inhibition and antimicrobial effects [3] | [3] |
Fibrinolytic | SMTP Dimer Family (e.g., Orniplabin/SMTP-7) | Clinical development for stroke treatment [5] | [5] |
The strategic incorporation of bromine and methoxy groups is pivotal for optimizing target engagement. Bromine enhances lipophilicity and facilitates halogen bonding with biological targets, crucial for enzyme inhibition and membrane penetration in antibacterial contexts. Methoxy groups improve solubility and metabolic stability and can participate in hydrogen bonding, contributing to the balanced pharmacophore observed in multitargeting derivatives like compound 2e [3] [10]. The ongoing exploration of halogenated and alkoxylated isoindolinones, supported by efficient synthetic methods and detailed SAR studies, continues to drive the discovery of novel therapeutic agents addressing critical unmet medical needs.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9